Fluo-8 AM

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

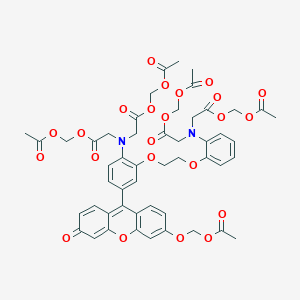

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H50N2O23/c1-30(53)65-25-70-37-12-14-39-44(20-37)75-43-19-36(58)11-13-38(43)50(39)35-10-15-41(52(23-48(61)73-28-68-33(4)56)24-49(62)74-29-69-34(5)57)45(18-35)64-17-16-63-42-9-7-6-8-40(42)51(21-46(59)71-26-66-31(2)54)22-47(60)72-27-67-32(3)55/h6-15,18-20H,16-17,21-29H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHTWFRZPRHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H50N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345980-40-6 | |

| Record name | 1345980-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluo-8 AM: A Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluo-8 AM, a high-performance fluorescent indicator for measuring intracellular calcium. We will delve into its core principles, compare it with other common calcium indicators, provide detailed experimental protocols, and illustrate key cellular pathways and workflows. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies.

Introduction to this compound

This compound is a green fluorescent, cell-permeable dye used for the quantification of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of the widely used Fluo-4 AM, this compound offers significant improvements in brightness, cell loading efficiency, and signal-to-noise ratio.[1][2] These enhancements make it an ideal tool for a variety of cell biology applications, including fluorescence microscopy, flow cytometry, and high-throughput screening (HTS).[3][4][5]

The "AM" designation refers to the acetoxymethyl ester group, which renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now hydrophilic and calcium-sensitive Fluo-8 molecule in the cytoplasm.[1][6] Upon binding to Ca²⁺, Fluo-8 exhibits a dramatic increase in fluorescence intensity, with a fluorescence enhancement of over 200-fold.[1][6]

Mechanism of Action

The workflow for using this compound to measure intracellular calcium involves several key steps, from cell loading to fluorescence detection. The following diagram illustrates this process.

Advantages and Comparative Data

This compound presents several key advantages over its predecessors, Fluo-3 AM and Fluo-4 AM. Notably, it is significantly brighter and can be loaded into cells at room temperature, which simplifies experimental workflows and improves cell viability.[1][2][6]

| Property | Fluo-3 AM | Fluo-4 AM | This compound | Cal-520 AM |

| Excitation (nm) | ~506 | ~494 | ~490 | ~492 |

| Emission (nm) | ~526 | ~516 | ~514 | ~514 |

| Kd for Ca²⁺ (nM) | ~390 | ~345 | ~389 | ~320 |

| Relative Brightness | 1x | 2x | 4x | 4x |

| Optimal Loading Temp. | 37°C | 37°C | Room Temp or 37°C | Room Temp or 37°C |

| Fluorescence Fold Increase | ~100 | ~100 | ~200 | ~100 |

Data compiled from multiple sources.[2][3][6][7][8]

Experimental Protocols

Reagent Preparation

This compound Stock Solution (2-5 mM):

-

Prepare a stock solution of this compound in high-quality, anhydrous DMSO.[4][6]

-

For a 2 mM stock solution, dissolve 1 mg of this compound in approximately 478 µL of DMSO.[9]

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4][6]

Pluronic® F-127 Solution (10% w/v):

-

Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[9]

-

Heat the solution to 40-50°C for about 30 minutes to aid dissolution.[9]

-

Store at room temperature.

Probenecid (B1678239) Solution (25 mM):

-

Probenecid is an anion-exchange inhibitor that can reduce the leakage of de-esterified Fluo-8 from the cells.[4]

-

A stock solution can be prepared in a suitable buffer.

Cell Loading Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well or 384-well plate at a density of 20,000-40,000 cells per well. Incubate overnight to allow for cell attachment.[10]

-

Prepare Dye Loading Solution:

-

On the day of the experiment, thaw the this compound stock solution.

-

Prepare a working solution of 2-10 µM this compound in a buffer of your choice (e.g., Hanks and Hepes buffer, HHBS). For most cell lines, a final concentration of 4-5 µM is recommended.[6][11]

-

To aid in the dispersion of the dye, add Pluronic® F-127 to the working solution for a final concentration of 0.02-0.04%.[11]

-

If dye leakage is a concern, probenecid can be added to the working solution (final concentration 0.5-1 mM).[4]

-

-

Cell Loading:

-

Washing:

-

Remove the dye loading solution.

-

Wash the cells twice with 200 µL of HHBS or your chosen buffer to remove excess dye.[6]

-

-

Ready for Measurement: The cells are now loaded with Fluo-8 and ready for the experiment.

Applications in Cell Biology

This compound is a versatile tool for studying a wide range of biological processes that are regulated by intracellular calcium.

G-Protein Coupled Receptor (GPCR) Signaling

A major application of this compound is in the study of GPCRs, particularly those that signal through the Gq pathway. Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium can be readily detected by this compound.[10]

Neurobiology and Cardiology

In neurobiology, this compound can be used to monitor calcium dynamics in neurons in response to various stimuli, providing insights into neuronal excitability and synaptic transmission. In cardiology, it is employed to study calcium transients in cardiomyocytes, which are fundamental to muscle contraction and heart function.[13][14] The high temporal resolution and sensitivity of this compound are particularly advantageous in these fields where rapid changes in calcium concentration are common.

Data Analysis and Interpretation

The fluorescence intensity of Fluo-8 is proportional to the intracellular calcium concentration. Data is often presented as a change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. To determine the absolute calcium concentration, a calibration curve can be generated using calcium standards.

Troubleshooting

-

Low Signal:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Ensure that the esterase activity in your cells is sufficient.

-

-

High Background:

-

Ensure thorough washing to remove extracellular dye.

-

Decrease the concentration of this compound.

-

Check for cell death, as compromised membranes can lead to increased dye uptake.

-

-

Rapid Signal Loss:

-

Use an anion-exchange inhibitor like probenecid to prevent dye leakage.

-

Minimize exposure to excitation light to reduce photobleaching.

-

Conclusion

This compound is a powerful and versatile tool for the study of intracellular calcium dynamics. Its superior brightness, convenient loading protocol, and high signal-to-noise ratio make it an excellent choice for a wide range of applications in cell biology, from basic research to high-throughput drug screening. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the capabilities of this compound to advance their scientific investigations.

References

- 1. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]

- 2. Fluo-8®, AM | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.biomol.com [resources.biomol.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound, green fluorescent calcium binding dye (CAS 1345980-40-6) (ab142773) | Abcam [abcam.com]

- 12. Fluo-8 Calcium Flux Assay [protocols.io]

- 13. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Fluo-8® AM: A Technical Guide to its Mechanism of Action for Intracellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action and application of Fluo-8® AM, a high-performance fluorescent indicator for measuring intracellular calcium. This document provides a comprehensive overview of its chemical properties, the underlying principles of its function, detailed experimental protocols, and its utility in studying calcium signaling pathways.

Introduction to Intracellular Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene expression, proliferation, muscle contraction, neurotransmitter release, and apoptosis.[1] The concentration of free cytosolic Ca²⁺ is tightly regulated and is typically maintained at a very low level (around 100 nM) in resting cells.[2] Cellular stimulation, through various signaling pathways, can trigger a rapid and transient increase in intracellular Ca²⁺ concentration, originating from either the extracellular space or internal stores like the endoplasmic reticulum (ER).[1][2][3] This transient increase in Ca²⁺ concentration is a critical component of cellular signaling.[1]

Fluo-8® AM: Mechanism of Action

Fluo-8® AM is a cell-permeable dye used for the visualization and quantification of intracellular Ca²⁺.[4] Its mechanism of action can be broken down into three key stages: cellular loading, intracellular activation, and calcium binding-induced fluorescence.

Cellular Loading: The Role of the AM Ester

Fluo-8® in its native form is a salt and is not readily permeable to the lipid bilayer of live cell membranes. To facilitate its entry into the cell, it is chemically modified with acetoxymethyl (AM) esters. These AM ester groups increase the hydrophobicity of the molecule, allowing Fluo-8® AM to passively diffuse across the cell membrane.[5]

Intracellular Activation via Esterase Hydrolysis

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the Fluo-8® molecule within the cytosol as it becomes membrane-impermeant. This process is essential for the retention of the dye within the cell, allowing for the monitoring of intracellular calcium dynamics over time.[5]

Calcium Binding and Fluorescence

The de-esterified Fluo-8® is the active calcium indicator. In its calcium-free form, Fluo-8® is essentially non-fluorescent. Upon binding to intracellular Ca²⁺, the molecule undergoes a conformational change that results in a significant increase in its fluorescence intensity. This fluorescence can be detected using standard fluorescence microscopy or flow cytometry. The intensity of the fluorescence is directly proportional to the concentration of free intracellular Ca²⁺, allowing for a quantitative assessment of calcium signaling events.[6]

Quantitative Properties of Fluo-8® Calcium Indicators

Fluo-8® is available in several variants with different affinities for Ca²⁺, making it suitable for a wide range of applications. The choice of indicator depends on the expected range of Ca²⁺ concentrations to be measured.

| Property | Fluo-8® | Fluo-8H™ | Fluo-8L™ | Fluo-8FF™ | Fluo-4 | Fluo-3 |

| Dissociation Constant (Kd) | ~389 nM[4][7][8] | ~232 nM[8] | ~1.86 µM[5][8] | ~10 µM[5][8] | ~345 nM[9] | - |

| Excitation Wavelength (Max) | ~490 nm[4] | - | - | - | ~494 nm[9] | - |

| Emission Wavelength (Max) | ~520 nm | - | - | - | ~506 nm[9] | - |

| Fluorescence Enhancement | ~200-fold[10] | - | - | - | ~100-fold[10] | ~100-fold[10] |

| Relative Brightness | 2x brighter than Fluo-4[4] | - | - | - | - | 4x brighter than Fluo-3[4][7] |

Experimental Protocols

The following protocols provide a general guideline for loading cells with Fluo-8® AM and imaging intracellular calcium. Optimization may be required for specific cell types and experimental conditions.

Preparation of Fluo-8® AM Stock Solution

-

Prepare a 2 to 5 mM stock solution of Fluo-8® AM in high-quality, anhydrous DMSO.[6]

-

The stock solution can be stored at -20°C for several months, protected from light and moisture.[4]

Preparation of Fluo-8® AM Working Solution

-

On the day of the experiment, thaw the Fluo-8® AM stock solution to room temperature.

-

Prepare a working solution of 1 to 10 µM in a buffer of your choice (e.g., Hanks and Hepes buffer).[6] For many cell lines, a final concentration of 4-5 µM is recommended.[8]

-

To improve the aqueous solubility of Fluo-8® AM, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[6][8]

-

To reduce the leakage of the de-esterified indicator from the cells, which can be mediated by organic anion transporters, probenecid (B1678239) can be added to the working solution at a concentration of 1-2 mM.[8]

Cell Loading Protocol

-

Plate cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight.[8]

-

Remove the growth medium from the cells.

-

Add the Fluo-8® AM working solution to the cells.

-

Incubate the cells for 30 to 60 minutes at 37°C or room temperature. Unlike Fluo-3 AM and Fluo-4 AM which often require incubation at 37°C, Fluo-8® AM can be effectively loaded at room temperature.[4][7]

-

After incubation, wash the cells with the appropriate buffer (e.g., HHBS) to remove excess dye.[8] If using probenecid, include it in the wash buffer as well.[8]

-

The cells are now ready for imaging.

Application in Studying Calcium Signaling Pathways

Fluo-8® AM is a powerful tool for investigating a wide array of calcium signaling pathways. These pathways are often initiated by external stimuli such as neurotransmitters, hormones, or growth factors, which bind to cell surface receptors like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[1][2]

A common pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[1][3] This initial release can then be followed by the entry of extracellular Ca²⁺ through plasma membrane channels.[3] Fluo-8® AM allows for the real-time visualization of these dynamic changes in intracellular Ca²⁺ concentration, providing valuable insights into the mechanisms of cellular signaling.

Conclusion

Fluo-8® AM is a highly sensitive and versatile fluorescent indicator for the measurement of intracellular calcium. Its improved brightness, favorable loading conditions, and range of calcium affinities make it an excellent choice for a variety of research applications, from basic cell biology to high-throughput drug screening. By understanding its mechanism of action and following optimized protocols, researchers can effectively utilize Fluo-8® AM to unravel the complexities of calcium signaling in living cells.

References

- 1. cusabio.com [cusabio.com]

- 2. Calcium signaling - Wikipedia [en.wikipedia.org]

- 3. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. AAT Bioquest: Improved Upgrade to Fluo-3/Fluo-4: Fluo-8 Calcium Indicator [aatbioquest.blogspot.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Fluo-8®, AM | AAT Bioquest [aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

Fluo-8 AM: A Technical Guide to its Spectral Properties for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Fluo-8 AM, a high-performance fluorescent indicator for the measurement of intracellular calcium. Designed for researchers, scientists, and professionals in drug development, this document details the core characteristics of this compound, outlines experimental protocols for its use in fluorescence microscopy, and illustrates key cellular processes and workflows.

Core Spectral and Physicochemical Properties

This compound is a widely utilized acetoxymethyl (AM) ester of the calcium-sensitive fluorophore Fluo-8. The AM ester form renders the molecule cell-permeant, allowing it to be readily loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active Fluo-8 indicator in the cytoplasm. Upon binding to calcium ions (Ca²⁺), Fluo-8 exhibits a significant increase in fluorescence intensity, enabling the sensitive detection of changes in intracellular calcium concentration.

The spectral properties of Fluo-8 are optimized for use with common fluorescence microscopy instrumentation, particularly those equipped with Argon-ion lasers or standard FITC/GFP filter sets. A key advantage of this compound is its improved brightness and more convenient cell loading protocols compared to its predecessors, Fluo-3 AM and Fluo-4 AM.[1] this compound can be loaded at room temperature, a significant advantage over Fluo-4 AM which often requires incubation at 37°C.[1] Furthermore, this compound is reportedly twice as bright as Fluo-4 AM and four times brighter than Fluo-3 AM.[1]

A summary of the key quantitative spectral and physicochemical properties of Fluo-8 is provided in the table below.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~490 - 495 nm | [2][3] |

| Maximum Emission Wavelength (λem) | ~514 - 520 nm | [4] |

| Molar Extinction Coefficient (ε) | 23,430 cm⁻¹M⁻¹ | [2][5] |

| Quantum Yield (Φ) | 0.16 | [2][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~389 - 390 nM | [4] |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | >200-fold | [3] |

Intracellular Calcium Signaling Pathway

This compound is an invaluable tool for investigating intracellular calcium signaling pathways, which are fundamental to a vast array of cellular processes. A common pathway initiated by the activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) involves the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which in turn triggers the release of calcium from intracellular stores such as the endoplasmic reticulum (ER). This initial release can then lead to the opening of store-operated calcium channels (SOCCs) in the plasma membrane, resulting in a sustained influx of extracellular calcium.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 2 to 5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

-

For long-term storage, aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.[1]

Cell Loading with this compound

The following workflow outlines the key steps for loading cells with this compound.

References

Fluo-8 AM Calcium Indicator: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and applications of the Fluo-8® AM calcium indicator. Designed for professionals in research and drug development, this document details the mechanism of action, comparative performance data, and standardized experimental protocols for the effective use of this fluorescent probe.

Core Principles of Fluo-8® AM

Fluo-8® AM is a high-performance, green fluorescent indicator designed for the sensitive detection of intracellular calcium (Ca²⁺) concentrations. Its utility in biological research, particularly in drug discovery and signal transduction studies, stems from its improved brightness, convenient loading protocol, and excellent signal-to-noise ratio.

Mechanism of Action:

The functionality of Fluo-8® AM is based on a two-stage process: cellular loading and calcium-dependent fluorescence.

-

Cellular Loading: The Fluo-8® molecule is appended with acetoxymethyl (AM) ester groups, rendering the molecule lipophilic. This chemical modification allows Fluo-8® AM to readily and passively cross the plasma membrane of living cells.

-

Intracellular Activation and Retention: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis reveals the carboxylate groups of the Fluo-8® molecule, converting it to its active, Ca²⁺-sensitive form. The resulting charged molecule is membrane-impermeant and is thus trapped within the cell.

-

Calcium Binding and Fluorescence: In its Ca²⁺-free state, Fluo-8® is essentially non-fluorescent. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity.[1] This fluorescence enhancement, which can be over 100-fold, is the basis for its use as a calcium indicator.[1]

The following diagram illustrates the workflow of Fluo-8® AM from cell loading to fluorescence detection.

Caption: Workflow of Fluo-8® AM from cell loading to fluorescence.

Quantitative Data and Performance Characteristics

Fluo-8® AM offers significant advantages over its predecessors, Fluo-3 AM and Fluo-4 AM, in terms of brightness and loading conditions. The key performance characteristics are summarized below for easy comparison.

| Parameter | Fluo-8® AM | Fluo-4 AM | Fluo-3 AM |

| Excitation Wavelength (max) | ~490 nm[2][3] | ~494 nm[4] | ~506 nm |

| Emission Wavelength (max) | ~520 nm[5] | ~516 nm | ~526 nm |

| Dissociation Constant (Kd) for Ca²⁺ | ~389 nM[6] | ~345 nM[4] | ~390 nM |

| Relative Brightness | ~2x brighter than Fluo-4 AM[2][3] | ~2x brighter than Fluo-3 AM | Baseline |

| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold[1] | >100-fold | >100-fold |

| Optimal Loading Temperature | Room Temperature or 37°C[2][6] | 37°C | 37°C |

Experimental Protocols

The following protocols provide a general framework for the use of Fluo-8® AM in cell-based assays. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

Fluo-8® AM Stock Solution (2-5 mM):

-

Prepare a stock solution of Fluo-8® AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2]

-

For a 2 mM stock solution, dissolve 1 mg of Fluo-8® AM in approximately 478 µL of DMSO.[7]

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

Hanks' and HEPES (HH) Buffer: A common buffer for calcium flux assays. The composition can be found in standard laboratory manuals.

Pluronic® F-127 Solution (10% w/v): This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.[7]

Probenecid Solution (25 mM): Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified indicator from the cells.[2]

Cell Loading Protocol

This protocol is designed for a 96-well microplate format but can be adapted for other formats.

-

Cell Plating: Plate cells in a 96-well black-wall, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.[1]

-

Preparation of Dye Loading Solution:

-

Thaw the Fluo-8® AM stock solution and other reagents to room temperature.

-

Prepare a 2X working solution in HH buffer. For a final in-well concentration of 5 µM Fluo-8® AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, the 2X solution should contain 10 µM Fluo-8® AM, 0.08% Pluronic® F-127, and 2 mM Probenecid.[7]

-

-

Cell Loading:

-

Remove the cell culture medium from the wells.

-

Add an equal volume of the 2X dye loading solution to each well (e.g., 100 µL for a final volume of 200 µL after adding agonist).

-

Incubate the plate at 37°C or room temperature for 30-60 minutes.[2] Fluo-8® AM allows for flexible loading temperatures.[2][6]

-

-

Washing (Optional but Recommended):

-

After incubation, gently remove the dye loading solution.

-

Wash the cells once or twice with HH buffer (containing Probenecid, if used). This step reduces extracellular fluorescence and background.[2]

-

-

Assay: The cells are now loaded with Fluo-8® and are ready for the calcium flux assay.

Application in Signaling Pathway Analysis

Fluo-8® AM is an invaluable tool for dissecting calcium-mediated signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). A common pathway studied is the Gq-coupled GPCR pathway, which leads to the release of intracellular calcium stores.

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow for a GPCR Agonist Screening Assay:

The following diagram outlines a typical workflow for screening GPCR agonists using Fluo-8® AM.

Caption: Experimental workflow for a GPCR agonist screening assay.

Conclusion

Fluo-8® AM represents a significant advancement in the field of fluorescent calcium indicators. Its enhanced brightness, flexible loading conditions, and robust performance make it an ideal choice for a wide range of applications, from basic research in cell signaling to high-throughput screening in drug discovery. By understanding the core principles and adhering to optimized protocols, researchers can fully leverage the capabilities of Fluo-8® AM to obtain high-quality, reproducible data on intracellular calcium dynamics.

References

- 1. ulab360.com [ulab360.com]

- 2. interchim.fr [interchim.fr]

- 3. Fluo-8®, AM | AAT Bioquest [aatbio.com]

- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abcam Fluo-8 AM, green fluorescent calcium binding dye, 1 mg, solid, soluble | Fisher Scientific [fishersci.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. docs.aatbio.com [docs.aatbio.com]

Fluo-8 AM: A Technical Guide to its Calcium Dissociation Constant and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the calcium-binding properties of the fluorescent indicator Fluo-8 AM, with a primary focus on its dissociation constant (Kd). It is intended for researchers, scientists, and drug development professionals who utilize calcium indicators in their work. This document details the quantitative data, experimental protocols for Kd determination, and the application of this compound in key cellular signaling pathways.

Core Principles of this compound Calcium Indication

This compound is a high-performance, green fluorescent indicator for intracellular calcium. Like its predecessors, Fluo-3 and Fluo-4, it exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1] A key advantage of this compound is its improved cell loading characteristics, allowing for incubation at room temperature, in contrast to the 37°C required for Fluo-3 and Fluo-4 AM.[1] Furthermore, this compound is reported to be twice as bright as Fluo-4 AM and four times brighter than Fluo-3 AM, making it a highly sensitive tool for detecting intracellular calcium dynamics.[1]

The acetoxymethyl (AM) ester form of Fluo-8 allows it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive form of the dye within the cytosol. The fundamental principle of its use lies in the direct relationship between the concentration of free intracellular calcium and the fluorescence intensity of the dye. This relationship is quantitatively described by the dissociation constant (Kd).

Quantitative Data: Dissociation Constants of Fluo-8 and its Variants

The dissociation constant (Kd) is a critical parameter that defines the affinity of Fluo-8 for calcium. It represents the concentration of free calcium at which half of the indicator molecules are bound to calcium. The Kd of Fluo-8 and its variants are crucial for the quantitative analysis of intracellular calcium concentrations. Several variants of Fluo-8 are available, each with a different Kd, allowing researchers to select the most appropriate indicator for their specific experimental needs.[1]

| Indicator | Dissociation Constant (Kd) |

| Fluo-8 | ~389 nM[1][2] |

| Fluo-8H | ~232 nM[1] |

| Fluo-8L | ~1.86 µM[1] |

| Fluo-8FF | ~10 µM |

Note: The Kd value can be influenced by experimental conditions such as temperature, pH, and ionic strength.[2]

Experimental Protocol: In Vitro Determination of Fluo-8 Dissociation Constant (Kd)

The accurate determination of the Kd for Fluo-8 under specific experimental conditions is crucial for quantitative calcium measurements. The following is a generalized protocol for the in vitro determination of the Kd of the salt form of Fluo-8 using calcium-EGTA buffers. This method involves creating a series of calibration buffers with precisely controlled free Ca²⁺ concentrations.

Materials:

-

Fluo-8, salt form

-

Calcium Chloride (CaCl₂) solution, high purity

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Potassium Chloride (KCl)

-

Deionized, Ca²⁺-free water

-

pH meter

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the Fluo-8 salt in Ca²⁺-free deionized water.

-

Prepare concentrated stock solutions of CaCl₂ and EGTA in Ca²⁺-free deionized water. The exact concentration of these solutions should be accurately determined.

-

Prepare a working buffer solution (e.g., 30 mM MOPS, 100 mM KCl, pH 7.2).[3]

-

-

Preparation of Calibration Buffers:

-

Create a series of calibration buffers with varying free Ca²⁺ concentrations. This is achieved by mixing the CaCl₂ and EGTA stock solutions in the working buffer at different ratios.

-

Two key solutions are the "zero Ca²⁺" buffer (containing EGTA but no added CaCl₂) and the "high Ca²⁺" buffer (containing an excess of CaCl₂ over EGTA).[3]

-

Intermediate Ca²⁺ concentrations are made by mixing the "zero" and "high" Ca²⁺ buffers in precise ratios.

-

The free Ca²⁺ concentration in each buffer can be calculated using specialized software that takes into account the binding constants of EGTA for Ca²⁺, H⁺, and other ions at the specific pH, temperature, and ionic strength of the experiment.

-

-

Fluorescence Measurement:

-

Add a small, constant amount of the Fluo-8 stock solution to each calibration buffer to achieve the desired final indicator concentration (typically in the low micromolar range).

-

Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths should be appropriate for Fluo-8 (e.g., excitation ~490 nm, emission ~525 nm).[1]

-

Measure the fluorescence intensity of the indicator in the "zero Ca²⁺" buffer to determine Fmin (fluorescence at zero free Ca²⁺).

-

Measure the fluorescence intensity of the indicator in the "high Ca²⁺" buffer to determine Fmax (fluorescence at saturating Ca²⁺).

-

-

Data Analysis and Kd Calculation:

-

Plot the measured fluorescence intensity (F) against the calculated free Ca²⁺ concentration for each calibration buffer.

-

The data can be fit to the following equation to determine the Kd: F = Fmin + (Fmax - Fmin) * [Ca²⁺] / (Kd + [Ca²⁺])

-

Alternatively, the Kd can be determined from the following rearrangement of the equation for single-wavelength indicators:[4] [Ca²⁺]free = Kd * (F - Fmin) / (Fmax - F) [4]

-

Caption: Workflow for in vitro Kd determination of Fluo-8.

Application of Fluo-8 in Cellular Signaling

Fluo-8 is widely used to monitor intracellular calcium dynamics in response to various stimuli, providing insights into a multitude of signaling pathways. Two prominent examples are G-protein coupled receptor (GPCR) activation and store-operated calcium entry (SOCE).

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, upon activation by their specific ligands, couple to Gq proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytosol. This transient increase in intracellular Ca²⁺ can be readily detected by Fluo-8.[2]

Caption: GPCR-mediated intracellular calcium release pathway.

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a major mechanism for Ca²⁺ influx in non-excitable cells. Depletion of Ca²⁺ from the ER, often initiated by GPCR signaling, is sensed by STIM1 proteins located in the ER membrane. Upon sensing low ER Ca²⁺, STIM1 oligomerizes and translocates to ER-plasma membrane junctions where it interacts with and activates Orai1, a highly selective Ca²⁺ channel in the plasma membrane. The opening of Orai1 channels allows for a sustained influx of extracellular Ca²⁺ into the cytosol. Fluo-8 can be used to monitor both the initial release of Ca²⁺ from the ER and the subsequent sustained influx through SOCE.[5]

Conclusion

This compound is a versatile and highly sensitive fluorescent indicator for intracellular calcium. Its favorable properties, including room temperature loading and bright fluorescence, make it an invaluable tool for researchers in various fields. A thorough understanding of its dissociation constant and the methodologies for its determination is essential for the accurate quantification of intracellular calcium dynamics. The application of this compound continues to provide critical insights into the complex roles of calcium in cellular signaling pathways.

References

- 1. interchim.fr [interchim.fr]

- 2. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluo-8 AM: A Paradigm Shift in Live-Cell Calcium Imaging

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neurotransmission. For decades, fluorescent indicators have been indispensable tools for these investigations. Among them, Fluo-8 AM has emerged as a superior probe, offering significant advantages over its predecessors, Fluo-3 AM and Fluo-4 AM. This technical guide provides an in-depth exploration of the core benefits of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its application in cellular signaling.

Core Advantages of this compound

This compound is an acetoxymethyl (AM) ester derivative of the Fluo-8 dye, a structural analog of the widely used Fluo-4. The AM ester group renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now-active, Ca²⁺-sensitive Fluo-8 dye in the cytosol.[1][2] This fundamental mechanism is shared with other "Fluo" dyes, but key structural modifications give this compound its distinct advantages.[3]

Enhanced Brightness and Signal-to-Noise Ratio

A primary advantage of this compound is its significantly enhanced fluorescence intensity upon binding to Ca²⁺. It is approximately twice as bright as Fluo-4 AM and four times brighter than Fluo-3 AM.[3][4][5][6] This increased brightness translates to a superior signal-to-noise ratio, enabling the detection of subtle Ca²⁺ fluctuations with greater sensitivity. Upon binding to Ca²⁺, Fluo-8 exhibits an approximate 200-fold increase in fluorescence intensity, a significant improvement over the ~100-fold increase seen with Fluo-4.[3][7]

Improved Cell Loading and Retention

This compound offers more convenient and less harsh cell loading conditions compared to its predecessors. While Fluo-3 AM and Fluo-4 AM typically require incubation at 37°C for optimal loading, this compound can be effectively loaded into cells at room temperature.[4][5][6][7] This gentler loading protocol can be crucial for maintaining the health and viability of sensitive cell types. Furthermore, this compound has been shown to have improved cellular retention compared to Fluo-4 AM, reducing dye leakage and providing a more stable fluorescent signal over the course of an experiment.

Versatility in Calcium Affinity

To cater to a wide range of experimental needs, the Fluo-8 series is available in several variants with different dissociation constants (Kd) for Ca²⁺. This allows researchers to select the most appropriate indicator for their specific application, from detecting small, localized Ca²⁺ sparks to measuring large, global Ca²⁺ waves.[3][4][5][6]

Quantitative Data Summary

The following tables provide a clear comparison of the key quantitative parameters of this compound and its common alternatives.

Table 1: Comparison of this compound with Fluo-3 AM and Fluo-4 AM

| Property | This compound | Fluo-4 AM | Fluo-3 AM |

| Relative Brightness | ~2x brighter than Fluo-4, ~4x brighter than Fluo-3[4][5][6] | ~2x brighter than Fluo-3 | Baseline |

| Fluorescence Increase upon Ca²⁺ Binding | ~200-fold[3][7] | ~100-fold[7] | ~100-fold[7] |

| Optimal Loading Temperature | Room Temperature or 37°C[4][5][6][7] | 37°C[4][5] | 37°C[4][5] |

| Excitation Wavelength (max) | ~490 nm[4][8] | ~494 nm[9] | ~506 nm[7] |

| Emission Wavelength (max) | ~520 nm[4][8] | ~516 nm[10] | ~526 nm[7] |

| Ca²⁺ Dissociation Constant (Kd) | ~389 nM[4][5][6] | ~345 nM[9] | ~390 nM[7] |

Table 2: Fluo-8 Variants and their Calcium Affinities

| Fluo-8 Variant | Dissociation Constant (Kd) for Ca²⁺ | Primary Application |

| Fluo-8H AM | ~232 nM[4][5][6] | Detecting low-level Ca²⁺ changes and resting Ca²⁺ levels |

| This compound | ~389 nM[4][5][6] | General purpose intracellular Ca²⁺ measurements |

| Fluo-8L AM | ~1.86 µM[4][5][6] | Measuring high Ca²⁺ concentrations |

| Fluo-8FF AM | ~10 µM[3][4][5] | Measuring very high Ca²⁺ concentrations, such as in the endoplasmic reticulum |

Experimental Protocols

The following section provides a detailed methodology for using this compound in live-cell calcium imaging experiments.

Reagent Preparation

-

This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[4] Aliquot into single-use vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Hanks' Balanced Salt Solution with HEPES (HHBS): Prepare a standard HHBS solution containing (in mM): 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust the pH to 7.4 with NaOH.

-

Pluronic® F-127 Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent helps to disperse the water-insoluble AM esters in the aqueous loading buffer.

-

Probenecid (B1678239) Solution (Optional): Prepare a 250 mM stock solution of probenecid in 1 M NaOH. Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.

Cell Loading Protocol

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight in complete growth medium.

-

Preparation of Loading Buffer: On the day of the experiment, prepare the this compound loading buffer. For a final in-well concentration of 4 µM this compound and 0.04% Pluronic® F-127, dilute the this compound stock solution and the Pluronic® F-127 stock solution in HHBS. If using probenecid, it can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

Cell Loading: Remove the growth medium from the cells and add the this compound loading buffer.

-

Incubation: Incubate the cells at room temperature or 37°C for 30 to 60 minutes.[4] The optimal incubation time and temperature may vary depending on the cell type and should be determined empirically.

-

Washing (Optional but Recommended): After incubation, remove the loading buffer and wash the cells twice with HHBS to remove any extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

Calcium Imaging

-

Imaging System: Use a fluorescence microscope, plate reader, or flow cytometer equipped with a filter set appropriate for FITC or GFP (Excitation ~490 nm, Emission ~525 nm).[4]

-

Baseline Measurement: Acquire a baseline fluorescence reading before stimulating the cells.

-

Cell Stimulation: Add the agonist or stimulus of interest to the cells.

-

Data Acquisition: Record the changes in fluorescence intensity over time.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical signaling pathway where this compound is used and the general experimental workflow.

Caption: Gq-coupled GPCR signaling pathway leading to intracellular Ca²⁺ release.

References

- 1. Fluo-8®, AM - 1 mg | TheraNosTics Health [theranosticshealth.com]

- 2. researchgate.net [researchgate.net]

- 3. AAT Bioquest: Improved Upgrade to Fluo-3/Fluo-4: Fluo-8 Calcium Indicator [aatbioquest.blogspot.com]

- 4. interchim.fr [interchim.fr]

- 5. Fluo-8®, AM | AAT Bioquest [aatbio.com]

- 6. Fluo-8, AM,21080 [cmscorp.co.kr]

- 7. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 8. This compound, green fluorescent calcium binding dye (CAS 1345980-40-6) (ab142773) | Abcam [abcam.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Fluo-4 - Wikipedia [en.wikipedia.org]

Understanding Fluo-8 AM: A Technical Guide to Esterase-Dependent Loading for Intracellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of Fluo-8 AM, a high-performance fluorescent indicator for measuring intracellular calcium. We will delve into the esterase-dependent loading mechanism that enables the dye to function within living cells, provide detailed experimental protocols, and present key quantitative data to facilitate its effective use in research and drug development.

The Core Mechanism: Esterase-Dependent Loading of this compound

This compound (Acetoxymethyl ester) is a cell-permeable dye designed for the sensitive detection of intracellular calcium mobilization. Its ingenious design relies on a two-stage activation process initiated by intracellular enzymes. In its initial AM ester form, Fluo-8 is hydrophobic and non-fluorescent, allowing it to readily cross the cell membrane.[1][2]

Once inside the cell, ubiquitous intracellular esterases cleave the lipophilic AM ester groups.[2] This enzymatic reaction transforms the molecule into the hydrophilic, calcium-sensitive indicator, Fluo-8, which is now trapped within the cell. The de-esterified Fluo-8 remains largely non-fluorescent in its calcium-free state. However, upon binding to intracellular calcium (Ca²⁺), it undergoes a conformational change that results in a significant increase in fluorescence intensity, with reports of up to a 200-fold enhancement.[1][3] This fluorescence can be detected using standard fluorescence microscopy or microplate readers.[4]

Several factors can influence the efficiency of this process. The nonionic detergent Pluronic® F-127 is often used to improve the aqueous solubility of the hydrophobic this compound.[4][5] Additionally, for cell types that actively extrude the de-esterified dye, the organic anion transport inhibitor probenecid (B1678239) can be added to the loading buffer to prevent its leakage from the cell.[4][5]

Key Properties and Comparison with Other Indicators

This compound offers several advantages over its predecessors, Fluo-3 AM and Fluo-4 AM. Notably, it is significantly brighter, being approximately two times brighter than Fluo-4 AM and four times brighter than Fluo-3 AM.[4][6] This enhanced brightness allows for lower dye concentrations, potentially reducing cellular toxicity.[7] Furthermore, this compound can be loaded into cells at room temperature, whereas Fluo-3 and Fluo-4 often require incubation at 37°C for optimal loading.[3][4]

The following tables summarize the key quantitative data for Fluo-8 and its variants, as well as a comparison with Fluo-4.

Table 1: Properties of Fluo-8 Calcium Indicators

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Fluorescence Increase upon Ca²⁺ Binding |

| Fluo-8® | ~389 nM[1][4] | ~490[4][8] | ~514-525[8][9] | ~200-fold[1][3] |

| Fluo-8H™ | ~232 nM[1][4] | Not specified | Not specified | Not specified |

| Fluo-8L™ | ~1.86 µM[1][4] | Not specified | Not specified | Not specified |

| Fluo-8FF™ | ~10 µM[1][4] | Not specified | Not specified | Not specified |

Table 2: Comparison of this compound and Fluo-4 AM

| Feature | This compound | Fluo-4 AM |

| Relative Brightness | 2x brighter than Fluo-4 AM[4][6] | - |

| Loading Temperature | Room temperature or 37°C[3][4] | Typically 37°C[3][4] |

| Ca²⁺ Dissociation Constant (Kd) | ~389 nM[4] | ~345 nM[7][10] |

| Excitation Wavelength | ~490 nm[4] | ~494 nm[7] |

| Emission Wavelength | ~514-525 nm[4][9] | ~506 nm[7] |

Experimental Protocols

The following are detailed methodologies for preparing solutions and loading cells with this compound. These protocols are provided as a guideline and may require optimization for specific cell types and experimental conditions.

Preparation of Stock Solutions

-

This compound Stock Solution (2-5 mM):

-

10% Pluronic® F-127 (w/v):

-

Probenecid Stock Solution (e.g., 25 mM):

Cell Loading Protocol

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

-

Prepare a 2X Dye Loading Solution:

-

In a suitable buffer (e.g., HHBS), prepare a solution containing:

-

Example for 3.2 mL of 2X solution: Mix 16 µL of 2 mM this compound stock, 25.6 µL of 10% Pluronic® F-127, and 256 µL of 25 mM Probenecid. Add buffer to a final volume of 3.2 mL.[11]

-

-

Cell Plating:

-

Plate cells overnight in a 96-well black wall/clear bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[8]

-

-

Dye Loading:

-

Add 100 µL of the 2X dye loading solution to each well containing 100 µL of culture medium. This will result in a final 1X concentration (e.g., 5 µM this compound, 0.04% Pluronic® F-127, 1 mM Probenecid).[11]

-

Incubate the plate for 30-60 minutes at 37°C or room temperature.[4] Some protocols suggest a 30-minute incubation at 37°C followed by a 30-minute incubation at room temperature.

-

-

Wash Step (Optional but Recommended):

-

Assay:

-

Add your desired stimulant or compound.

-

Measure fluorescence immediately using a fluorescence microscope (FITC filter set) or a microplate reader at Ex/Em = 490/525 nm with a cutoff of 515 nm.[4]

-

Visualizing the Process

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Esterase-dependent loading and activation of this compound.

Caption: A typical experimental workflow for a this compound calcium assay.

Troubleshooting and Considerations

-

Low Signal: Ensure that the this compound stock solution is of high quality and has been stored correctly. Optimize the loading time and temperature for your specific cell line. The use of Pluronic® F-127 is highly recommended to aid in dye solubilization.[5]

-

High Background: Incomplete removal of the extracellular dye can lead to high background fluorescence. Ensure thorough washing after the loading step.

-

Cellular Toxicity: High concentrations of this compound can be toxic to cells.[12] If you observe changes in cell morphology or viability, try reducing the dye concentration.[12] The high brightness of Fluo-8 allows for the use of lower concentrations compared to older dyes.

-

Dye Leakage: Some cell types actively pump out the de-esterified Fluo-8. The inclusion of an organic anion transport inhibitor like probenecid in the loading and wash buffers can mitigate this issue.[5][9]

-

Compartmentalization: At higher temperatures (approaching 37°C), AM dyes can sometimes selectively load into organelles such as the endoplasmic reticulum and mitochondria, which can lead to non-cytosolic Ca²⁺ signals.[12] It is advisable to check the dye distribution using a microscope.[12]

References

- 1. AAT Bioquest: Improved Upgrade to Fluo-3/Fluo-4: Fluo-8 Calcium Indicator [aatbioquest.blogspot.com]

- 2. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]

- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. Fluo-8®, AM | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. lumiprobe.com [lumiprobe.com]

- 10. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. researchgate.net [researchgate.net]

Fluo-8 AM: A Technical Guide to Detecting Intracellular Calcium Release

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluo-8 AM, a high-performance fluorescent indicator for the detection and quantification of intracellular calcium (Ca²⁺) release. This document details the core principles of this compound, its advantages over previous generations of calcium indicators, and provides detailed protocols for its application in key experimental contexts.

Introduction to this compound

This compound is a widely used green fluorescent dye for measuring intracellular calcium concentrations. Its popularity in research and drug discovery stems from its improved brightness, convenient cell loading procedures, and high signal-to-noise ratio.[1][2] Like its predecessors, Fluo-3 and Fluo-4, Fluo-8 is based on a fluorescein (B123965) core and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[3] However, structural modifications have resulted in a dye that is approximately two times brighter than Fluo-4 AM and four times brighter than Fluo-3 AM.[1][2]

A key advantage of this compound is its efficient cell loading at room temperature, a significant improvement over Fluo-4 AM which often requires incubation at 37°C.[1][2][4] This feature simplifies experimental workflows and enhances the reproducibility of results, making this compound particularly well-suited for high-throughput screening (HTS) applications.[5]

Mechanism of Action

This compound is the acetoxymethyl (AM) ester form of the Fluo-8 dye. The AM ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now polar Fluo-8 molecule in the cytoplasm. In its Ca²⁺-free form, Fluo-8 is essentially non-fluorescent. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a dramatic increase in its fluorescence emission.[3]

Mechanism of this compound action within a cell.

Quantitative Data Comparison

The selection of an appropriate calcium indicator is critical for the success of an experiment. The table below summarizes the key quantitative properties of this compound and its variants in comparison to other commonly used green fluorescent calcium indicators.

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Relative Brightness |

| This compound | ~389 nM[5][6] | ~490[5][6] | ~514[5][6] | 2x brighter than Fluo-4 AM; 4x brighter than Fluo-3 AM[6] |

| Fluo-8H AM | ~232 nM[1] | ~490 | ~514 | High affinity variant |

| Fluo-8L AM | ~1.86 µM[1] | ~490 | ~514 | Low affinity variant |

| Fluo-4 AM | ~345 nM | ~494 | ~516 | Standard brightness |

| Fluo-3 AM | ~390 nM | ~506 | ~526 | Lower brightness |

Experimental Protocols

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in the range of 2 to 5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][7]

-

The nonionic detergent Pluronic® F-127 can be used to improve the aqueous solubility of this compound. A 20% solution in DMSO can be prepared and used.[6]

-

Store the DMSO stock solution in small aliquots, desiccated at -20°C and protected from light. Under these conditions, the AM esters should be stable for several months.[6]

Cell Loading with this compound

The following protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

General experimental workflow for using this compound.

-

Cell Seeding: Seed cells in a 96-well or 384-well black wall, clear bottom microplate at a density suitable for forming a confluent monolayer overnight.

-

Preparation of Dye Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature. Prepare a working solution of 1 to 10 µM this compound in a suitable buffer, such as Hanks and Hepes Buffered Salt Solution (HHBS). For most cell lines, a final concentration of 4-5 µM is recommended.[6][7] The buffer should ideally contain 0.02% to 0.04% Pluronic® F-127 to aid in dye solubilization.[2][8]

-

Cell Loading: Remove the cell culture medium from the wells. Add the this compound working solution to the cells.

-

Incubation: Incubate the plate at room temperature or 37°C for 30 to 60 minutes.[9] this compound generally loads well at room temperature.[2]

-

Washing (Optional but Recommended): For assays requiring low background fluorescence, it is advisable to remove the dye working solution and wash the cells once or twice with HHBS.[7] For some no-wash assay kits, this step is omitted.

-

Compound Addition and Fluorescence Measurement: Add the experimental compounds or agonists to the wells. Immediately begin measuring fluorescence intensity using a fluorescence microscope equipped with a FITC filter set or a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.[9]

Application in Signaling Pathway Analysis: GPCR-Mediated Calcium Release

This compound is an excellent tool for studying intracellular calcium mobilization following the activation of G-protein coupled receptors (GPCRs), particularly those that couple to the Gq alpha subunit.

GPCR signaling pathway leading to intracellular Ca²⁺ release.

Upon ligand binding, the GPCR activates the Gq protein, which in turn activates phospholipase C (PLC).[10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[11] This transient increase in intracellular Ca²⁺ is then detected by the increase in Fluo-8 fluorescence.

Data Analysis and Interpretation

Background Correction

To ensure accurate measurements, it is important to correct for background fluorescence. This can be done by subtracting the average fluorescence intensity of wells containing only buffer and no cells, or cells that have not been loaded with the dye, from the fluorescence intensity of the experimental wells.[12]

Normalization of Fluorescence Data

To compare data across different wells or experiments, it is common to normalize the fluorescence signal. A widely used method is to express the fluorescence change as a ratio (F/F₀), where F is the fluorescence intensity at any given time point and F₀ is the initial fluorescence intensity before the addition of the stimulus.[13]

Calculation of Intracellular Calcium Concentration

The free intracellular calcium concentration can be estimated using the following equation, which requires calibration with solutions of known Ca²⁺ concentrations in the presence of an ionophore:

[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]

Where:

-

[Ca²⁺] is the free calcium concentration.

-

Kd is the dissociation constant of Fluo-8 for Ca²⁺ (~389 nM).[6]

-

F is the measured fluorescence intensity.

-

F_min is the fluorescence intensity in the absence of calcium.

-

F_max is the fluorescence intensity at saturating calcium concentrations.[6]

It is important to note that the in situ Kd of the indicator can be influenced by the cellular environment.[5]

Conclusion

This compound is a powerful and versatile tool for the investigation of intracellular calcium signaling. Its enhanced brightness, convenient loading protocol, and robust performance make it an ideal choice for a wide range of applications, from basic research into cellular signaling pathways to high-throughput drug screening. By following the detailed protocols and data analysis guidelines presented in this guide, researchers can effectively utilize this compound to generate high-quality, reproducible data on intracellular calcium dynamics.

References

- 1. Editorial overview: Calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Fluo-8®, AM | AAT Bioquest [aatbio.com]

- 5. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]

- 6. Calcium signaling - Wikipedia [en.wikipedia.org]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. interchim.fr [interchim.fr]

- 10. biorxiv.org [biorxiv.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Validation of Normalizations, Scaling, and Photofading Corrections for FRAP Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Data manipulation? It's normal(ization)! - the Node [thenode.biologists.com]

Methodological & Application

Application Notes and Protocols for Fluo-8 AM Loading in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-8 AM is a high-performance, green fluorescent calcium indicator used for measuring intracellular calcium concentrations in live cells.[1] As a derivative of Fluo-4 AM, this compound offers significant advantages, including approximately twice the brightness of Fluo-4 AM and four times that of Fluo-3 AM.[2][3] A key feature of this compound is its efficient loading into cells at room temperature, a characteristic that simplifies experimental workflows and enhances reproducibility compared to Fluo-4 AM, which often requires incubation at 37°C.[2][3][4] These properties make this compound an ideal probe for high-throughput screening (HTS) and sensitive calcium imaging applications in cultured neurons.

The acetoxymethyl (AM) ester group facilitates the passive diffusion of the otherwise membrane-impermeant Fluo-8 molecule across the cell membrane. Once inside the neuron, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[2][5] Upon binding to free calcium ions (Ca²⁺), Fluo-8 exhibits a significant increase in fluorescence intensity (over 200-fold), which can be detected using standard fluorescence microscopy or microplate readers with excitation and emission wavelengths of approximately 490 nm and 514 nm, respectively.[1][4]

This document provides a detailed protocol for loading this compound into cultured neurons, along with data tables for quick reference and diagrams to illustrate the workflow and underlying signaling pathway.

Data Presentation

Table 1: Spectral and Physical Properties of Fluo-8

| Property | Value | Reference |

| Excitation Wavelength (max) | ~490 nm | [2][3] |

| Emission Wavelength (max) | ~514 nm | [2][3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~389 nM | [2][6] |

| Fluorescence Enhancement upon Ca²⁺ Binding | >200-fold | [4] |

| Recommended Filter Set | FITC | [3] |

Table 2: Reagent Preparation and Recommended Concentrations

| Reagent | Stock Solution | Working Concentration | Notes |

| This compound | 2 to 5 mM in anhydrous DMSO | 1 to 10 µM (typically 4-5 µM for most cell lines) | Prepare fresh and protect from light. Store stock solution at -20°C, desiccated.[2][5] |

| Pluronic F-127 | 10% or 20% in DMSO | 0.02% to 0.04% | A nonionic detergent that aids in the dispersion of this compound in aqueous solutions.[2][5][7] |

| Probenecid (B1678239) | 25 mM in 1M NaOH and HHBS | 1 to 2.5 mM | An organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[2][7] |

| Hanks' Balanced Salt Solution with HEPES (HHBS) | 1X | 1X | A common physiological buffer for cell-based assays. |

Experimental Protocols

Materials

-

This compound (e.g., AAT Bioquest, Cat# 21080)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (e.g., 20% solution in DMSO)

-

Probenecid (optional, but recommended)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer of choice

-

Cultured neurons on coverslips or in microplates

-

Growth medium

-

Fluorescence microscope or microplate reader with FITC filter set

Protocol for this compound Loading

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

1. Preparation of Stock Solutions:

-

This compound Stock Solution (2-5 mM): Prepare a stock solution by dissolving this compound powder in high-quality, anhydrous DMSO.[2][3][5] For example, to make a 2 mM stock solution from 1 mg of this compound (MW ~1045 g/mol ), add approximately 478 µL of DMSO. Aliquot and store at -20°C, protected from light and moisture. Stock solutions should be stable for several months under these conditions.[2]

-

Pluronic F-127 Stock Solution (10%): If using a solid form, prepare a 10% (w/v) stock solution in DMSO. This solution can be stored at room temperature.

-

Probenecid Stock Solution (25 mM): To prepare a 25 mM stock solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH, and then bring the final volume to 10 mL with HHBS or your chosen buffer.[7]

2. Preparation of Dye Loading Solution:

-

On the day of the experiment, thaw the this compound stock solution to room temperature.

-

Prepare the dye loading solution in a physiological buffer such as HHBS. The final concentration of this compound should be between 1-10 µM, with 4-5 µM being a common starting point.[1][5]

-

To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02-0.04%.[3][7] For example, for a 2X working solution, add 0.08% Pluronic F-127.[7]

-

If dye leakage is a concern, include probenecid at a final concentration of 1-2.5 mM.[7]

Example Calculation for 1 mL of 1X Loading Solution (5 µM this compound, 0.04% Pluronic F-127, 1 mM Probenecid):

-

Start with approximately 950 µL of HHBS.

-

Add 1 µL of 5 mM this compound stock solution.

-

Add 4 µL of 10% Pluronic F-127 stock solution.

-

Add 40 µL of 25 mM Probenecid stock solution.

-

Adjust the final volume to 1 mL with HHBS.

3. Loading of Cultured Neurons:

-

Aspirate the culture medium from the neurons.

-

Gently wash the neurons once with HHBS or your chosen buffer.

-

Add the prepared dye loading solution to the neurons. Ensure the cells are completely covered.

-

Incubate for 30-60 minutes. A key advantage of this compound is that this incubation can be performed at room temperature.[1][3][4] Incubation can also be done at 37°C, which may shorten the required loading time for some cell types.[3][8]

4. Washing:

-

After incubation, aspirate the dye loading solution.

-

Wash the neurons two to three times with fresh, warm (room temperature or 37°C) HHBS to remove any excess, non-hydrolyzed this compound.[5] If probenecid was used during loading, it is recommended to include it in the wash buffer as well.[3][7]

5. Imaging:

-

The cells are now ready for calcium imaging. Add HHBS or the desired experimental buffer to the cells.

-

Excite the Fluo-8-loaded neurons at ~490 nm and record the emission at ~514 nm.[1][4]

-

Add your stimulant of interest and record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

Mandatory Visualizations

Caption: Experimental workflow for loading cultured neurons with this compound.

Caption: this compound activation and calcium detection signaling pathway.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. bmglabtech.com [bmglabtech.com]

Application Notes: High-Throughput Analysis of Intracellular Calcium Flux Using Fluo-8 AM and Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a multitude of cellular processes, including signal transduction, proliferation, apoptosis, and muscle contraction.[1] The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is therefore essential for understanding cellular physiology and for the development of novel therapeutics. Fluo-8 AM is a high-performance, green fluorescent indicator for intracellular calcium. It is an acetoxymethyl (AM) ester derivative that allows for passive diffusion across the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the active Fluo-8 dye intracellularly. Upon binding to Ca²⁺, Fluo-8 exhibits a bright fluorescent signal, making it an ideal tool for monitoring intracellular calcium mobilization.

Compared to its predecessors, Fluo-3 and Fluo-4, this compound offers several key advantages. It is significantly brighter, providing a stronger signal and improved signal-to-noise ratio.[2][3] Furthermore, this compound can be loaded into cells at room temperature, simplifying the experimental workflow.[2][3] These characteristics make this compound particularly well-suited for high-throughput screening and analysis by flow cytometry.[4]

This application note provides a detailed protocol for the use of this compound in flow cytometry to analyze intracellular calcium flux, catering to researchers in basic science and drug development.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound and related calcium indicators are summarized in the tables below.

Table 1: Spectral and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Wavelength (Max) | ~490 nm | [2][4] |

| Emission Wavelength (Max) | ~514-525 nm | [2][4][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~389 nM | [2][5] |

| Fold Fluorescence Increase upon Ca²⁺ Binding | >200-fold | [4] |

| Recommended Loading Concentration | 1-10 µM (typically 4-5 µM) | [3][6] |

| Recommended Loading Temperature | Room Temperature or 37°C | [2][3] |

| Recommended Loading Time | 20-60 minutes | [3] |

Table 2: Comparison of Common Green Fluorescent Calcium Indicators

| Indicator | Relative Brightness | Loading Temperature | Reference(s) |

| This compound | 2x brighter than Fluo-4 AM, 4x brighter than Fluo-3 AM | Room Temperature or 37°C | [2][3] |

| Fluo-4 AM | Brighter than Fluo-3 AM | 37°C | [2][3] |

| Fluo-3 AM | Baseline | 37°C | [2][3] |

Signaling Pathways

G-Protein Coupled Receptor (GPCR) Signaling Pathway

A common application for measuring intracellular calcium is the study of G-protein coupled receptor (GPCR) activation. Specifically, GPCRs that couple to Gq proteins activate Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Caption: GPCR-mediated calcium release pathway.

T-Cell Receptor (TCR) Signaling Pathway

T-cell activation is another critical process regulated by intracellular calcium. Engagement of the T-cell receptor (TCR) initiates a signaling cascade that leads to the activation of PLCγ1, generation of IP₃, and subsequent release of calcium from the endoplasmic reticulum. This sustained increase in intracellular calcium is vital for T-cell proliferation and cytokine production.

Caption: TCR-induced calcium mobilization.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (2-5 mM):

-

Bring the vial of this compound powder and anhydrous DMSO to room temperature.

-

Add the appropriate volume of high-quality, anhydrous DMSO to the vial to create a 2-5 mM stock solution. For example, for 1 mg of this compound (MW ~1055 g/mol ), add approximately 190 µL of DMSO for a 5 mM stock.

-

Vortex thoroughly until the dye is completely dissolved.

-

Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Pluronic™ F-127 Solution (10% w/v):

-

Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.

-

Prepare a 10% (w/v) stock solution in DMSO. This solution can be stored at room temperature.

-

-

Probenecid (B1678239) Solution (250 mM):

-

Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified Fluo-8 from the cells.[3]

-

Prepare a 250 mM stock solution in a suitable buffer (e.g., 1 M NaOH) and adjust the pH to ~7.4. Store at 4°C.

-

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with Calcium and Magnesium, HBSS):

-

Use a physiological buffer containing calcium and magnesium, such as HBSS, for cell loading and analysis. The presence of extracellular calcium is crucial for observing influx from the external medium.

-

Cell Loading Protocol

Caption: Experimental workflow for cell loading with this compound.

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of 1-2 x 10⁶ cells/mL in pre-warmed assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

Prepare this compound Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.

-

Dilute the stock solution in assay buffer to the desired final concentration (typically 1-10 µM). A final concentration of 4-5 µM is recommended for most cell lines.[6]

-